Imidazo[1,5-a]pyridine-6-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C8H6N2O/c11-5-7-1-2-8-3-9-6-10(8)4-7/h1-6H |
InChI Key |
IHHZXOLBNSCFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,5 a Pyridine 6 Carbaldehyde and Its Precursors
Classical and Contemporary Approaches to the Imidazo[1,5-a]pyridine (B1214698) Core System
The formation of the fused imidazole (B134444) ring onto a pyridine (B92270) backbone can be achieved through several strategic bond-forming reactions. researchgate.net
Cyclocondensation reactions represent one of the most common and direct routes to the imidazo[1,5-a]pyridine system. These methods typically involve the reaction of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophilic component. beilstein-journals.org A wide array of reagents, including carboxylic acids, acyl chlorides, esters, and aldehydes, can serve as the electrophile to facilitate the ring closure. beilstein-journals.org
A notable example is the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated. This reaction is mediated by polyphosphoric acid (PPA) and proceeds through the formation of a phosphorylated nitronate, which then reacts with the aminomethylpyridine precursor. beilstein-journals.org Though the conditions can be harsh, this method provides an effective pathway to the core structure. beilstein-journals.org
| Starting Material | Electrophile | Reagent/Catalyst | Temperature (°C) | Yield (%) |
| 2-(aminomethyl)pyridine | Nitroethane | PPA / H₃PO₃ | 140 | 43 |
| 2-(aminomethyl)pyridine | 1-Nitropropane | PPA / H₃PO₃ | 140 | 53 |
| 2-(aminomethyl)pyridine | 1-Nitrobutane | PPA / H₃PO₃ | 140 | 56 |
This table presents data on the cyclocondensation of 2-(aminomethyl)pyridine with various activated nitroalkanes. beilstein-journals.org
Another versatile approach is the three-component coupling of substituted picolinaldehydes, amines, and formaldehyde, which generates imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org
Cycloaddition reactions offer an alternative strategy for constructing the fused heterocyclic system. These reactions typically involve the formation of the five-membered imidazole ring through a concerted or stepwise cycloaddition process. While less common than cyclocondensation for this specific scaffold, these methods are a key tool in modern heterocyclic chemistry. researchgate.net The specific application of (3+2) cycloaddition, for instance, has been explored for related imidazopyridine isomers, highlighting the potential of this strategy.
Oxidative cyclization methods have emerged as powerful tools for synthesizing imidazo[1,5-a]pyridines, often proceeding under mild conditions with high atom economy. researchgate.net These reactions frequently involve the formation of two C-N bonds and an oxidative dehydrogenation process. organic-chemistry.org A copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, using molecular oxygen as a clean oxidant, affords 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Similarly, metal-free sequential dual oxidative amination of C(sp³)–H bonds can produce the imidazo[1,5-a]pyridine core under ambient conditions. organic-chemistry.org
Transannulation reactions provide a sophisticated route to the imidazo[1,5-a]pyridine skeleton by rearranging a pre-existing heterocyclic ring. researchgate.net One such method is the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, which proceeds under metal-free conditions to give the desired products in high yields. organic-chemistry.org Copper-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines using oxygen as the oxidant also provides rapid access to multifunctionalized imidazo[1,5-a]pyridines. organic-chemistry.org
| Precursor | Reagent | Catalyst | Oxidant | Yield |
| Pyridotriazole | Nitrile | BF₃·Et₂O | None | Quantitative |
| N-heteroaryl aldehyde | Alkylamine | Copper(I) | Oxygen | Good |
This table summarizes conditions for representative transannulation reactions leading to the imidazo[1,5-a]pyridine core. organic-chemistry.org
A unique and efficient approach to the imidazo[1,5-a]pyridine system involves the Ritter-type reaction. acs.org This strategy utilizes the reaction between a pyridinylmethanol derivative and an aryl or alkyl nitrile. The reaction is catalyzed by a combination of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and a Brønsted acid like p-toluenesulfonic acid (p-TsOH·H₂O). acs.org The process involves the in-situ generation of a benzylic carbocation, which is trapped by the nitrile to form a nitrilium ion. Subsequent intramolecular cyclization onto the pyridine ring and rearomatization yields the final product. acs.org
| Pyridinylmethanol Substrate | Nitrile | Catalyst System | Yield (%) |
| (Pyridin-2-yl)methanol | Acetonitrile | Bi(OTf)₃ / p-TsOH | 97 |
| (Pyridin-2-yl)methanol | Benzonitrile | Bi(OTf)₃ / p-TsOH | 95 |
| (6-Chloropyridin-2-yl)methanol | Acetonitrile | Bi(OTf)₃ / p-TsOH | 81 |
This table showcases the yields for the Ritter-type synthesis of various imidazo[1,5-a]pyridine derivatives. acs.org
Targeted Functionalization and Formylation Strategies for Imidazo[1,5-a]pyridine-6-carbaldehyde
Direct C-H formylation of the imidazo[1,5-a]pyridine core at the 6-position is challenging due to the electronic nature of the heterocyclic system. The imidazole moiety (positions 1 and 3) is generally more electron-rich and thus more susceptible to electrophilic substitution reactions like the Vilsmeier-Haack formylation. researchgate.net Therefore, the synthesis of this compound typically relies on strategies where the aldehyde functionality, or a precursor to it, is installed on the pyridine ring prior to the imidazole ring formation.
One viable synthetic route involves starting with a precursor such as 6-methyl-2-(aminomethyl)pyridine. This starting material can undergo one of the cyclocondensation or cyclization reactions described in section 2.1 to form a 6-methyl-imidazo[1,5-a]pyridine intermediate. The methyl group can then be oxidized to the desired carbaldehyde using standard oxidizing agents suitable for benzylic-type methyl groups, such as selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN).
Alternatively, a synthesis could commence from a pyridine-2-carboxylic acid or pyridine-2,6-dicarboxylic acid derivative. The carboxyl group at the 6-position can be carried through the imidazole ring formation steps. Once the imidazo[1,5-a]pyridine-6-carboxylic acid is formed, it can be converted to the target aldehyde. This transformation can be achieved via a two-step process: first, activation of the carboxylic acid (e.g., to an acid chloride or a Weinreb amide) followed by a controlled reduction using a suitable hydride reagent like diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride. This multi-step approach, building from a pre-functionalized pyridine, represents the most logical and targeted strategy for obtaining this compound.
Vilsmeier-Haack Reagent in Direct Formylation
The Vilsmeier-Haack reaction is a widely utilized and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comnih.gov The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. nih.gov This reagent then attacks the electron-rich ring to introduce a formyl group upon hydrolysis.
While the Vilsmeier-Haack reaction is a powerful tool for formylating various heterocyclic systems, specific studies detailing the direct formylation of the parent imidazo[1,5-a]pyridine to yield the 6-carbaldehyde isomer are not prominently featured in available research. researchgate.net The regioselectivity of electrophilic substitution on the imidazo[1,5-a]pyridine ring is complex, with substitution possible on either the imidazole or the pyridine moiety, depending on the reaction conditions and the substitution pattern of the starting material. For many related heterocycles, such as imidazo[1,2-a]pyridines, formylation typically occurs at the C-3 position on the imidazole ring. nih.gov
A plausible mechanism for the formylation of a pyridine ring involves the generation of the Vilsmeier reagent from DMF and POCl₃. The electron-rich pyridine ring then acts as a nucleophile, attacking the electrophilic carbon of the reagent to form an intermediate, which upon basic hydrolysis, yields the corresponding carbaldehyde. nih.gov The successful synthesis of carbaldehydes on fused pyridine systems, such as pyrazolo[3,4-b]pyridine-5-carbaldehyde, using this method suggests its potential applicability to the imidazo[1,5-a]pyridine core. ijpcbs.com
Multicomponent Reaction Approaches to Carbaldehyde Derivatives
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic molecules from simple starting materials in a single step, enhancing atom economy and reducing waste. Several MCRs have been developed for the synthesis of the imidazo[1,5-a]pyridine scaffold.
One notable approach is the Ugi-azide four-component reaction (azido-Ugi 4CR). acs.org This reaction, utilizing picolinaldehyde, an amine, an isocyanide, and azidotrimethylsilane, leads to the formation of tetrazole-linked imidazo[1,5-a]pyridines after a subsequent cyclization step. While this method provides a diverse range of substituted products, it does not directly yield a carbaldehyde at the 6-position. The aldehyde component in this reaction becomes incorporated into the fused imidazole ring. acs.org
Another strategy involves the reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This facile three-component reaction proceeds under mild conditions but results in the formation of highly substituted furan (B31954) derivatives, rather than functionalized imidazo[1,5-a]pyridines. nih.govrsc.org These examples highlight the utility of MCRs in building the core heterocyclic system, which could then potentially undergo subsequent functionalization to introduce the desired 6-carbaldehyde group.
Regioselective Synthesis of Imidazo[1,5-a]pyridine Carbaldehydes
The regioselective introduction of functional groups onto the imidazo[1,5-a]pyridine skeleton is a key challenge in the synthesis of specific isomers like the 6-carbaldehyde. Research on the functionalization of this ring system has often focused on the C-1 and C-3 positions of the imidazole ring, which are typically more reactive toward electrophiles.
Achieving regioselective functionalization on the pyridine portion of the molecule, particularly at the C-6 position, often requires strategies that either start with a pre-functionalized pyridine ring before cyclization or employ directing groups to guide the substitution. For the related imidazo[1,2-a]pyridine (B132010) system, synthetic strategies often begin with appropriately substituted 2-aminopyridines. For instance, the synthesis of 6-substituted imidazo[1,2-a]pyridine derivatives starts with 5-substituted-2-aminopyridines, which are then converted into imidazo[1,2-a]pyridine aldehydes. frontiersin.org A similar precursor-based approach would likely be necessary for the regioselective synthesis of this compound, where a pyridine derivative with a formyl group or a precursor at the desired position is used to construct the fused imidazole ring.
Catalytic Systems in this compound Synthesis
Various catalytic systems, both metal-based and metal-free, have been developed for the synthesis of the imidazo[1,5-a]pyridine core. These catalysts facilitate the key bond-forming and cyclization steps required to construct the bicyclic framework.
Metal-Catalyzed Synthetic Routes (e.g., FeBr₃)
Metal catalysts are frequently employed to facilitate C-H activation and cross-coupling reactions. While the use of iron(III) bromide (FeBr₃) for the direct formylation of this compound is not specifically documented, iron catalysis is known to be effective for the C-3 formylation of the isomeric imidazo[1,2-a]pyridines. In that case, an iron(III)-catalyzed reaction using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the carbonyl source proceeds in an oxygen atmosphere to yield 3-formylimidazo[1,2-a]pyridine derivatives. lookchem.com
Other transition metals like copper have also been utilized. Copper-catalyzed aerobic oxidative reactions can produce formylated imidazo[1,2-a]pyridines, highlighting the potential of metal catalysis in C-H functionalization to introduce aldehyde groups onto these heterocyclic systems. researchgate.net The application of such methods to the imidazo[1,5-a]pyridine core would require investigation into the regioselectivity of the C-H activation step.
Metal-Free Catalytic Systems (e.g., Iodine-mediated, Acid-catalyzed, Bi(OTf)₃, p-TsOH·H₂O, T3P)
Metal-free catalytic systems provide an environmentally benign and cost-effective alternative for the synthesis of imidazo[1,5-a]pyridines.
Iodine-mediated Synthesis: Molecular iodine is a versatile catalyst for various organic transformations. A transition-metal-free, iodine-mediated sp³ C–H amination reaction has been established for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org Another efficient one-pot method utilizes iodine to catalyze the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates to construct the imidazo[1,5-a]pyridine ring with simultaneous C-N and C-S bond formation.
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Yield (%) |
| 2-Aminomethylpyridine | Benzaldehyde | I₂ / TBHP | 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | 69 |
| 2-Aminomethylpyridine | 4-Methylbenzaldehyde | I₂ / TBHP | 1-(Phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine | 46 |
| 2-Aminomethylpyridine | 4-Chlorobenzaldehyde | I₂ / TBHP | 3-(4-Chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 72 |
| 2-Aminomethylpyridine | 3-Nitrobenzaldehyde | I₂ / TBHP | 3-(3-Nitrophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 61 |
This table presents a selection of substrates and yields for an iodine-mediated synthesis of substituted imidazo[1,5-a]pyridines.
Acid-catalyzed Synthesis: Acid catalysts are effective in promoting the cyclization reactions needed to form the imidazo[1,5-a]pyridine ring. A novel approach utilizes a combination of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) to synthesize imidazo[1,5-a]pyridine analogs through a Ritter-type reaction. This method involves the reaction of pyridinylmethanol with aryl/alkyl nitriles, where Bi(OTf)₃ acts as an efficient Lewis acid to generate a benzylic cation, which is then trapped by the nitrile.
| Pyridinylmethanol Derivative | Nitrile Derivative | Catalyst System | Product | Yield (%) |
| Pyridin-2-ylmethanol | Benzonitrile | Bi(OTf)₃ / p-TsOH·H₂O | 3-Phenylimidazo[1,5-a]pyridine | 76 |
| Pyridin-2-ylmethanol | 4-Methoxybenzonitrile | Bi(OTf)₃ / p-TsOH·H₂O | 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine | 81 |
| Pyridin-2-ylmethanol | 4-Chlorobenzonitrile | Bi(OTf)₃ / p-TsOH·H₂O | 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine | 80 |
| Pyridin-2-ylmethanol | Acetonitrile | Bi(OTf)₃ / p-TsOH·H₂O | 3-Methylimidazo[1,5-a]pyridine | 75 |
This table shows representative examples of the Bi(OTf)₃/p-TsOH·H₂O catalyzed synthesis of 3-substituted imidazo[1,5-a]pyridines.
Propane Phosphonic Anhydride (T3P): T3P is a mild and efficient dehydrating agent used to promote condensation and cyclization reactions. A one-pot synthesis of imidazo[1,5-a]pyridines has been developed using T3P to facilitate the reaction between a carboxylic acid and a 2-methylaminopyridine precursor. This method allows for the introduction of various substituents at the 1- and 3-positions of the final product. researchgate.net
Role of Oxidants and Additives in Reaction Efficiency
Oxidants and additives play a crucial role in many synthetic routes toward imidazo[1,5-a]pyridines by facilitating key steps such as C-H activation, oxidative coupling, and aromatization.
In iodine-mediated reactions, an oxidant is often required to regenerate the active iodine species. Tert-butyl hydroperoxide (TBHP) is a common choice. In the synthesis of imidazo[1,5-a]pyridines, the I₂/TBHP system is proposed to react with the starting materials to form key intermediates that lead to cyclization. The oxidant facilitates the oxidative C-N bond formations necessary for building the imidazole ring.
In metal-catalyzed reactions, molecular oxygen (from the air) is often used as a green and readily available terminal oxidant. For example, in the copper-catalyzed synthesis of 1,3-diarylated imidazo[1,5-a]pyridines, O₂ is used as the oxidant in an efficient condensation-amination-oxidative dehydrogenation process. Additives such as bases or acids can also be critical. In some iodine-mediated syntheses, sodium acetate (B1210297) (NaOAc) is used as an additive to facilitate the oxidative annulation process. rsc.org In acid-catalyzed reactions, the choice and amount of acid, such as p-TsOH·H₂O, can significantly impact the reaction yield by promoting the formation of key cationic intermediates.
Reactivity and Derivatization Pathways of Imidazo 1,5 a Pyridine 6 Carbaldehyde
Fundamental Reaction Types of the Aldehyde Moiety
The aldehyde functional group in Imidazo[1,5-a]pyridine-6-carbaldehyde is characterized by an electrophilic carbonyl carbon, making it susceptible to a variety of transformations. These reactions are fundamental to the derivatization of this heterocyclic system.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group of imidazo[1,5-a]pyridine (B1214698) carbaldehydes can be readily oxidized to the corresponding carboxylic acid. This transformation is a common strategy to introduce a carboxylic acid functionality onto the heterocyclic core, which can then be used for further derivatization, such as amide bond formation. While specific literature on the oxidation of the 6-carbaldehyde isomer is not prevalent, the reactivity is analogous to that of other isomers of this scaffold. For instance, Imidazo[1,5-a]pyridine-8-carbaldehyde can be oxidized to Imidazo[1,5-a]pyridine-8-carboxylic acid using standard oxidizing agents.
Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The reaction typically involves treating the aldehyde with the oxidizing agent in a suitable solvent system, followed by an appropriate workup to isolate the carboxylic acid product.
Table 1: Hypothetical Oxidation of this compound This table is illustrative of a typical oxidation reaction for this class of compounds.
| Starting Material | Reagent | Product |
| This compound | Potassium Permanganate (KMnO₄) | Imidazo[1,5-a]pyridine-6-carboxylic acid |
Reduction Reactions to Alcohol Derivatives
The aldehyde moiety of this compound can be reduced to a primary alcohol, yielding (Imidazo[1,5-a]pyridin-6-yl)methanol. This reduction provides a route to introduce a hydroxymethyl group, which can serve as a synthetic handle for etherification, esterification, or conversion to a leaving group for nucleophilic substitution.
Similar to its oxidation, the reduction of the 6-carbaldehyde can be inferred from the reactivity of its isomers. Imidazo[1,5-a]pyridine-8-carbaldehyde, for example, can be reduced to the corresponding primary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its compatibility with a wider range of functional groups.
Table 2: Hypothetical Reduction of this compound This table illustrates a standard reduction reaction for this type of heterocyclic aldehyde.
| Starting Material | Reagent | Product |
| This compound | Sodium Borohydride (NaBH₄) | (Imidazo[1,5-a]pyridin-6-yl)methanol |
Nucleophilic Addition Reactions and Subsequent Transformations
A cornerstone of aldehyde chemistry is the nucleophilic addition to the carbonyl carbon. pressbooks.pubfiveable.meopenochem.orglibretexts.orglibretexts.org The electrophilic nature of the carbonyl carbon in this compound makes it a target for a wide range of nucleophiles. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol derivative. pressbooks.pub
The reactivity of the aldehyde is influenced by the electron-withdrawing nature of the imidazo[1,5-a]pyridine ring system, which can enhance the electrophilicity of the carbonyl carbon. A variety of nucleophiles can be employed in these reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols, and cyanide ions to form cyanohydrins. pressbooks.pub These initial addition products can then undergo subsequent transformations to create a diverse array of derivatives.
Condensation Reactions for Advanced Scaffold Construction
Condensation reactions involving the aldehyde group are powerful tools for extending the molecular framework of this compound. These reactions typically involve the formation of a new carbon-nitrogen double bond.
Formation of Imines and Schiff Bases
This compound readily reacts with primary amines to form imines, also known as Schiff bases. This reaction is typically carried out by heating the aldehyde and the amine in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. Catalytic amounts of acid are also frequently employed. The formation of the imine bond introduces a new point of diversity into the molecule, allowing for the incorporation of a wide range of substituents based on the choice of the primary amine.
The synthesis of Schiff bases from heterocyclic aldehydes is a well-established methodology. For instance, various Schiff's bases of imidazo[1,2-a]pyridine-3-carboxyaldehyde have been prepared by condensing the aldehyde with different substituted anilines in the presence of a catalytic amount of glacial acetic acid. openochem.org A similar approach can be applied to this compound.
Table 3: Illustrative Synthesis of Imines/Schiff Bases from this compound This table provides examples of potential products from the reaction of this compound with various primary amines.
| Amine Reactant | Product Name |
| Aniline | N-phenyl-1-(imidazo[1,5-a]pyridin-6-yl)methanimine |
| 4-Methylaniline | N-(4-methylphenyl)-1-(imidazo[1,5-a]pyridin-6-yl)methanimine |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1-(imidazo[1,5-a]pyridin-6-yl)methanimine |
Synthesis of Hydrazones and Related Derivatives
In a similar fashion to the formation of imines, this compound can be condensed with hydrazine (B178648) and its derivatives (such as substituted hydrazines and hydrazides) to form hydrazones. These reactions are also typically acid-catalyzed and involve the elimination of a water molecule. Hydrazones are valuable synthetic intermediates and have been explored for their biological activities.
The reaction of heterocyclic aldehydes with hydrazides is a common method for synthesizing hydrazone derivatives. For example, imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) has been reacted with various aromatic aldehydes to afford the corresponding hydrazones. Conversely, this compound can serve as the aldehyde component in such reactions.
Table 4: Examples of Hydrazone Derivatives from this compound This table showcases potential hydrazone products from the condensation of this compound with hydrazine derivatives.
| Hydrazine Reactant | Product Name |
| Hydrazine | This compound hydrazone |
| Phenylhydrazine | This compound phenylhydrazone |
| 2,4-Dinitrophenylhydrazine | This compound (2,4-dinitrophenyl)hydrazone |
Functionalization of the Imidazo[1,5-a]pyridine Core
The introduction of new functional groups onto the Imidazo[1,5-a]pyridine nucleus of this compound is a key strategy for the development of novel compounds with tailored properties. This functionalization primarily proceeds through substitution reactions on the fused ring system.
Substitution Reactions on the Fused Ring System
The Imidazo[1,5-a]pyridine ring system is susceptible to electrophilic substitution, and the position of attack is influenced by the electronic effects of the constituent rings and substituents. For the parent Imidazo[1,5-a]pyridine, electrophilic nitration has been shown to occur preferentially at the 1-position. organic-chemistry.org If the 1-position is already occupied, the substitution then directs to the 3-position. organic-chemistry.org
The presence of the electron-withdrawing carbaldehyde group at the 6-position on the pyridine (B92270) ring is expected to deactivate the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution is anticipated to favor the more electron-rich imidazole (B134444) ring. While specific studies on the substitution reactions of this compound are not extensively detailed in the available literature, the general principles of electrophilic substitution on this heterocyclic system suggest that positions 1 and 3 are the most probable sites for reaction.
Further research is required to fully elucidate the regioselectivity of various electrophilic substitution reactions, such as halogenation and sulfonation, on the this compound core and to determine the precise influence of the 6-carbaldehyde group on the reaction outcomes.
Formation of Poly-substituted Imidazo[1,5-a]pyridine Derivatives
The synthesis of poly-substituted Imidazo[1,5-a]pyridine derivatives often involves multi-step synthetic sequences or multicomponent reactions. While the direct derivatization of this compound to yield poly-substituted products is not well-documented, its aldehyde functionality serves as a versatile handle for constructing more complex molecules.
For instance, the aldehyde group can participate in condensation reactions with various nucleophiles, followed by subsequent cyclization or cross-coupling reactions to introduce additional substituents onto the molecule. Although not starting from the 6-carbaldehyde derivative, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes with aldehydes and other reagents have been shown to produce highly substituted furan (B31954) derivatives, showcasing the potential for complex molecule synthesis within this class of compounds.
The development of synthetic methodologies that utilize this compound as a building block for the creation of poly-substituted derivatives remains an active area of research. Such strategies could involve an initial substitution on the imidazo[1,5-a]pyridine core, followed by transformations of the aldehyde group, or vice versa, to achieve a diverse range of substitution patterns.
Advanced Characterization and Spectroscopic Analysis of Imidazo 1,5 a Pyridine 6 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of Imidazo[1,5-a]pyridine-6-carbaldehyde is expected to exhibit distinct signals corresponding to each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups like the aldehyde causing a downfield shift.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.8 - 8.2 | s | - |
| H-3 | 7.6 - 8.0 | s | - |
| H-5 | 8.0 - 8.4 | d | ~8.0 |
| H-7 | 9.0 - 9.4 | s | - |
| H-8 | 7.7 - 8.1 | d | ~8.0 |
| CHO | 9.8 - 10.2 | s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The aldehyde proton (CHO) is anticipated to be the most deshielded, appearing as a singlet in the downfield region of the spectrum. The protons on the pyridine (B92270) ring (H-5, H-7, H-8) and the imidazole (B134444) ring (H-1, H-3) will have characteristic chemical shifts and coupling patterns that are crucial for confirming the substitution pattern.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the aldehyde group is expected to have the largest chemical shift.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 135 - 140 |
| C-3 | 118 - 122 |
| C-5 | 125 - 130 |
| C-6 | 130 - 135 |
| C-7 | 145 - 150 |
| C-8 | 115 - 120 |
| C-8a | 140 - 145 |
| C=O | 185 - 195 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced NMR Techniques (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the position of the aldehyde group by observing correlations from the aldehyde proton to the C-6 and C-5 carbons.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which allows for the determination of the elemental formula. For this compound (C₈H₆N₂O), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of CO, HCN, and other small fragments from the parent ion.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (aldehyde) | 1680 - 1710 | Strong |
| C=N stretch | 1600 - 1650 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-H bend (aromatic) | 750 - 900 | Strong |
The most characteristic peak in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. The positions of the aromatic C-H stretching and bending vibrations would provide further evidence for the heterocyclic ring system.
X-ray Crystallography for Solid-State Structural Determination
Analysis of derivatives of the imidazo[1,5-a]pyridine (B1214698) scaffold reveals a characteristically planar fused-ring system. For instance, in the structure of a 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium salt, the fused pyridinium (B92312) and imidazolium (B1220033) rings are virtually coplanar, with very small dihedral angles between them nih.gov. This planarity is a key feature, facilitating π-electron delocalization across the bicyclic structure. The bond lengths within the imidazolium part of the core typically range from 1.352 Å to 1.400 Å for N/C–C bonds, which is consistent with their aromatic character nih.gov.
Structural studies on other derivatives provide further details. The crystal structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one shows a C1=O double bond length of 1.235(3) Å, confirming its lactam character researchgate.net. In the solid state, imidazo[1,5-a]pyridine derivatives can engage in various intermolecular interactions, such as π–π stacking and hydrogen bonding, which influence their crystal packing nih.govresearchgate.net. For example, weak π–π stacking has been observed in the crystal structure of a hybrid salt containing the imidazo[1,5-a]pyridinium cation nih.gov. These non-covalent interactions are crucial in determining the material's bulk properties.
The data obtained from X-ray diffraction studies are fundamental for understanding structure-property relationships, validating theoretical models, and guiding the design of new derivatives with specific solid-state characteristics.
| Parameter | Compound | Value | Source |
| Space Group | [L]₂[MnCl₄] (L = 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium) | P2₁/c (monoclinic) | nih.gov |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | Pbca (orthorhombic) | researchgate.net | |
| Bond Lengths (Å) | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione | C1-N1: 1.383(2) | researchgate.net |
| C1-N2: 1.347(3) | researchgate.net | ||
| C1-S: 1.684(2) | researchgate.net | ||
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | C1-N1: 1.395(3) | researchgate.net | |
| C1-N2: 1.353(4) | researchgate.net | ||
| C1-O: 1.235(3) | researchgate.net | ||
| Dihedral Angle (°) | [L]₂[MnCl₄] (Fused Pyridinium/Imidazolium Rings) | 0.89(18) and 0.78(17) | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For conjugated heterocyclic systems like this compound, this technique provides valuable information about its electronic structure and potential as a chromophore or fluorophore. The imidazo[1,5-a]pyridine skeleton is a component of highly emissive fluorophores that are considered for applications in optoelectronic devices nih.govresearchgate.net.
Derivatives of the closely related imidazo[1,2-a]pyridine (B132010) scaffold typically exhibit strong absorption bands in the UV region, generally between 250 nm and 330 nm nih.govijrpr.com. These absorptions correspond to π–π* electronic transitions delocalized over the aromatic bicyclic system nih.gov. The precise position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the imidazo[1,5-a]pyridine core. Electron-donating or electron-withdrawing groups, such as the carbaldehyde group at the 6-position, are expected to modulate the energy of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima.
The photophysical properties are also highly dependent on the solvent environment. Studies on related imidazo[1,2-a]pyridine derivatives have shown that the absorption maxima can shift with changes in solvent polarity, a phenomenon known as solvatochromism ijrpr.comresearchgate.net. This behavior suggests that the dipole moment of the molecule changes upon electronic excitation. For some derivatives, intramolecular charge transfer (ICT) phenomena have been observed, where excitation leads to a transfer of electron density from an electron-donor part of the molecule to an electron-acceptor part researchgate.net. The aldehyde group in this compound could potentially participate in such ICT processes. The investigation of these electronic and photophysical properties is crucial for the development of novel materials for applications in sensors, imaging, and organic electronics researchgate.net.
| Compound Family | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Source |
| bis-Imidazo[1,2-a]pyridine | Not specified | ~260 and ~320 | π–π* | nih.gov |
| Imidazo[1,2-a]pyridine derivative (7e) | Methanol (MeOH) | 250 | Not specified | ijrpr.com |
| Acetonitrile (ACN) | 253 | Not specified | ijrpr.com | |
| Dichloromethane (DCM) | 254 | Not specified | ijrpr.com | |
| Imidazo[1,2-a]azine (6i) | Cyclohexene (CH) | Not specified | ICT mentioned | researchgate.net |
| Dichloromethane (DCM) | Not specified | ICT mentioned | researchgate.net | |
| Acetonitrile (MeCN) | Not specified | ICT mentioned | researchgate.net |
Theoretical and Computational Investigations of Imidazo 1,5 a Pyridine 6 Carbaldehyde
Quantum Chemical Studies
Quantum chemical calculations are fundamental to exploring the intrinsic properties of a molecule at the electronic level. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard for investigating the ground and excited states of organic molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules. For imidazo[1,5-a]pyridine (B1214698) derivatives, calculations are commonly performed using hybrid functionals like B3LYP with a basis set such as 6-31G* or higher, which provides a good balance of accuracy and computational cost. nih.govtum.de
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key parameter that helps determine the molecule's chemical reactivity and kinetic stability. nih.govscirp.org A smaller energy gap suggests higher reactivity.
For Imidazo[1,5-a]pyridine-6-carbaldehyde, the bicyclic aromatic system forms the core of the HOMO, while the LUMO is expected to have significant contributions from the electron-withdrawing carbaldehyde group. This distribution facilitates intramolecular charge transfer (ICT) upon excitation.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 |
| ΔE (Gap) | LUMO-HOMO Energy Gap | 3.5 to 4.5 |
| Table 1: Representative DFT-calculated electronic properties for imidazo[1,5-a]pyridine derivatives. Values are illustrative and based on typical results for similar structures calculated at the B3LYP level of theory. nih.govscirp.org |
Geometry optimization calculations provide the most stable three-dimensional structure of the molecule, predicting bond lengths and angles. nih.gov For the imidazo[1,5-a]pyridine core, these calculations confirm the planarity of the fused-ring system, which is crucial for its aromaticity and optical properties.
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited states of molecules and predicting their optical properties, such as UV-visible absorption spectra. tum.de By calculating the vertical excitation energies from the optimized ground state geometry, TD-DFT can simulate the electronic absorption spectrum, providing information on the wavelengths of maximum absorbance (λmax) and the intensity of these transitions (oscillator strengths, f). tum.deresearchgate.net
For imidazo[1,5-a]pyridine derivatives, the main electronic transitions in the UV-visible region are typically assigned to π-π* transitions within the aromatic system. tum.de The presence of the carbaldehyde group can introduce intramolecular charge transfer (ICT) character to the transitions, where electron density moves from the heterocyclic ring system (donor) to the aldehyde group (acceptor) upon excitation. This ICT character often results in a red-shift (bathochromic shift) of the absorption maximum. tum.de
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Predominant Character |
| S0 → S1 | 350 - 380 | > 0.1 | π-π* / ICT |
| S0 → S2 | 320 - 340 | > 0.1 | π-π* |
| Table 2: Representative TD-DFT calculated optical properties for substituted imidazo[1,5-a]pyridines. Values are based on typical results from studies on analogous compounds. tum.deresearchgate.net |
These calculations are instrumental in understanding the relationship between a molecule's structure and its color and fluorescence properties, guiding the design of new dyes and sensors. researchgate.net
Mechanistic Studies of Synthetic Pathways
Computational chemistry is invaluable for elucidating reaction mechanisms, identifying transient intermediates, and analyzing the energy barriers that govern a chemical transformation.
Most synthetic routes to the imidazo[1,5-a]pyridine core involve the cyclocondensation of a 2-(aminomethyl)pyridine precursor with a one-carbon electrophile. beilstein-journals.orgnih.gov One computationally explored mechanism involves the reaction of 2-(aminomethyl)pyridine with electrophilically activated nitroalkanes. beilstein-journals.org The proposed pathway proceeds through several key intermediates:
Phosphorylated Nitronate (2): The nitroalkane is first activated by polyphosphoric acid to form a highly electrophilic nitronate species.
Amidinium Intermediate (13): The primary amine of 2-(aminomethyl)pyridine performs a nucleophilic attack on the activated nitronate, forming an amidinium intermediate. beilstein-journals.org
2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion (14): This intermediate is well-suited for a 5-exo-trig cyclization, where the secondary amine attacks the pyridine (B92270) ring's "masked imine" moiety. nih.gov
2,3-dihydroimidazo[1,5-a]pyridine (15): Deprotonation of the pyridinium (B92312) ion leads to a dihydro intermediate, which subsequently aromatizes to the final imidazo[1,5-a]pyridine product upon elimination of a leaving group. nih.gov
Other synthetic methods, such as three-component coupling reactions of picolinaldehydes, amines, and formaldehyde, likely proceed through the formation of imidazo[1,5-a]pyridinium ions as key intermediates. organic-chemistry.orgorganic-chemistry.org
While specific energy profiles for the synthesis of this compound are not extensively detailed in the literature, the general approach involves computational analysis of the proposed mechanistic steps. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products.
This analysis involves:
Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products are optimized.
Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculating Activation Energies (Ea): The energy difference between the transition state and the reactants determines the kinetic barrier of a reaction step. A lower activation energy implies a faster reaction rate.
Such studies would allow for a quantitative comparison of different proposed synthetic routes and help rationalize the observed reaction outcomes and yields.
Prediction of Reactivity and Selectivity
DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, thus explaining the molecule's reactivity and regioselectivity.
One of the most useful tools for this is the Molecular Electrostatic Potential (MEP) map . The MEP illustrates the charge distribution on the molecule's surface. nih.govscirp.org
Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. For this compound, these regions are expected around the pyridine nitrogen atom and the carbonyl oxygen. scirp.org
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms and, significantly, the carbonyl carbon atom.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive.
Chemical Softness (S): The reciprocal of hardness. "Soft" molecules have a small HOMO-LUMO gap and are more reactive.
For this compound, the presence of both nucleophilic nitrogen centers and an electrophilic carbonyl group suggests a rich and varied chemical reactivity, allowing for further functionalization at multiple sites. Computational predictions are key to planning these synthetic transformations efficiently.
Applications in Materials Science and Catalysis
Role as a Building Block in Complex Molecular Architectures
The Imidazo[1,5-a]pyridine (B1214698) framework is recognized as a valuable scaffold in organic synthesis, enabling the construction of more complex molecules. beilstein-journals.orgrsc.org The presence of a reactive aldehyde group, as in carbaldehyde derivatives, offers a versatile handle for a variety of chemical transformations. These derivatives serve as key intermediates in the synthesis of diverse bioactive molecules and functional materials through reactions like condensation and cyclization. chemimpex.com
While specific examples detailing Imidazo[1,5-a]pyridine-6-carbaldehyde are not extensively documented in current literature, the established reactivity of other isomers, such as imidazo[1,5-a]pyridine-3-carboxaldehyde and imidazo[1,5-a]pyridine-5-carbaldehyde, underscores the potential of the carbaldehyde functional group on this heterocyclic system. chemimpex.comchemimpex.com These related compounds are actively used as building blocks, participating in multi-component reactions to create novel drug candidates and advanced materials. chemimpex.comchemimpex.com The strategic placement of the aldehyde at the 6-position is anticipated to influence the regioselectivity of subsequent reactions and the ultimate architecture of the resulting complex molecules.
Application in Optoelectronic Materials
Derivatives of the imidazo[1,5-a]pyridine scaffold are widely investigated for their luminescent properties and are used in the fabrication of optoelectronic devices. mdpi.comnih.gov The inherent electronic structure of this heterocyclic system provides a robust platform for designing materials with tailored photophysical characteristics. mdpi.com
Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Layer Field Effect Transistors (FETs)
Imidazo[1,5-a]pyridine-based compounds have been successfully incorporated as emitters in Organic Light-Emitting Diodes (OLEDs). tandfonline.com Their favorable electronic properties and thermal stability contribute to the performance of these devices. tandfonline.com Research on fluorophores containing the imidazo[1,5-a]pyridine core has led to the development of efficient greenish-yellow emitting OLEDs. tandfonline.com While direct application of this compound in OLEDs has not been specifically reported, the functionalization of the core scaffold is a key strategy for tuning emission wavelengths and improving device efficiency, suggesting a potential area for future investigation.
Blue Emissive Dyes and Fluorophores
The imidazo[1,5-a]pyridine nucleus is a well-known component in the design of blue light-emitting compounds. mdpi.com Functionalization of this core allows for the tuning of emission properties, often resulting in materials with high quantum yields and large Stokes shifts, which are desirable characteristics for various applications. mdpi.com For instance, boron difluoride complexes derived from substituted imidazo[1,5-a]pyridines have been synthesized and shown to exhibit blue fluorescence, paving the way for their use in blue emissive optoelectronic devices. mdpi.com
| Derivative Class | Emission Color | Key Features | Potential Application |
| Boron Difluoride Complexes | Blue | Large Stokes shifts, good quantum yields | Blue Emissive OLEDs |
| Anthracene-based Fluorophores | Greenish-Yellow | Excellent thermal stability, efficient ICT | Yellow OLEDs, White LEDs |
Development of Advanced Sensors and Probes
The inherent fluorescence of the imidazo[1,5-a]pyridine scaffold makes it an excellent candidate for the development of chemical sensors and biological probes. nih.govmdpi.com The compact shape and favorable photophysical properties are key advantages for these applications. nih.govmdpi.com
Chemical Sensing Applications (e.g., detection of specific ions)
Compounds based on the isomeric imidazo[1,2-a]pyridine (B132010) structure have been developed into effective chemosensors for the detection of specific ions, such as fluoride (F⁻). nih.gov These sensors can operate through colorimetric and fluorescent "turn-on" mechanisms, demonstrating high selectivity and sensitivity. nih.gov A sensor based on an imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivative, for example, could detect fluoride ions at nanomolar concentrations. nih.gov This highlights the potential of the broader imidazopyridine class, including the imidazo[1,5-a]pyridine framework, in creating sensitive and selective chemical detectors.
Bioimaging Tools
The stable and emissive nature of the imidazo[1,5-a]pyridine scaffold has led to its use in developing fluorescent probes for bioimaging. rsc.orgnih.gov These fluorophores have been investigated as potential probes for imaging lipid bilayers in cell membranes. nih.gov Their ability to intercalate into these structures and exhibit changes in their photophysical properties in response to the local environment makes them valuable tools for studying cellular dynamics, hydration, and fluidity. nih.govmdpi.com The development of such probes is a dynamic field, with imidazo[1,5-a]pyridine derivatives offering a promising platform for creating novel tools for biological and medical research. nih.gov
Coordination Chemistry and Ligand Design
The imidazo[1,5-a]pyridine scaffold has emerged as a versatile platform in coordination chemistry, primarily through its application in the design of N-heterocyclic carbene (NHC) ligands. The unique structural and electronic properties of this bicyclic system allow for the creation of robust and tunable ligands for a variety of metal complexes, leading to significant advancements in catalysis.
Imidazo[1,5-a]pyridine-based N-Heterocyclic Carbene (NHC) Ligands
Imidazo[1,5-a]pyridine-3-ylidenes (ImPy) represent a significant class of N-heterocyclic carbene ligands, first reported in 2005. nih.gov These ligands are classified as rigid heterobicyclic variants of NHCs. mdpi.com Their rigid structure and strong σ-donating properties make them effective ligands for transition metals. nih.gov The synthesis of these ligands is modular, allowing for systematic modification of their steric and electronic properties. acs.org
A key feature of ImPy ligands is the ability to introduce substituents at various positions of the bicyclic framework, which can influence the catalytic activity of the corresponding metal complexes. For instance, substitution at the C5 position with an aryl group can create a sterically demanding environment around the metal center. nih.gov The synthesis of C5-aryl substituted imidazo[1,5-a]pyridinium precursors has been achieved through methods like Ni-catalyzed Kumada cross-coupling, which offers a scalable and chromatography-free route. nih.govrsc.org
Furthermore, the imidazo[1,5-a]pyridine backbone has been incorporated into chiral NHC ligands. A notable example involves the fusion of the imidazo[1,5-a]pyridine-3-ylidene backbone with a chiral oxazoline auxiliary. acs.org The synthesis of these chiral bidentate NHC-oxazoline ligands can be achieved through a microwave-assisted condensation of a cyano-azolium salt with various 2-amino alcohols. acs.org This modular approach facilitates the creation of a diverse library of chiral ligands for enantioselective catalysis. acs.org
The electronic character of imidazo[1,5-a]pyridin-3-ylidene ligands has been shown to possess strong π-accepting character, which is a distinguishing feature compared to conventional NHCs. rsc.org This property arises from a hybrid accepting orbital composed of the vacant p-orbital of the carbene and a π* orbital of the pyridine (B92270) ring. rsc.org This electronic feature can be tuned by introducing different substituents on the imidazo[1,5-a]pyridine backbone. rsc.org
Metal Complexes in Homogeneous and Heterogeneous Catalysis (e.g., Acrylate Synthesis, other organic transformations)
Metal complexes bearing imidazo[1,5-a]pyridine-based NHC ligands have demonstrated significant utility in a range of homogeneous and heterogeneous catalytic transformations. The strong σ-donation and tunable steric bulk of these ligands contribute to the stability and reactivity of the metal centers. nih.gov
A prominent application of these complexes is in the synthesis of acrylates from ethylene and carbon dioxide, a process of high interest for carbon capture and utilization (CCU). mdpi.comresearchgate.net Nickel(II) dichloride complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligand have been developed as effective catalyst precursors for this reaction. mdpi.comresearchgate.net These C,N-bidentate ligands form stable six-membered chelate rings with the nickel center. mdpi.comresearchgate.net The catalytic activity of these py-ImPyNi(II)Cl₂ complexes can be significantly enhanced by the addition of monodentate phosphine additives. mdpi.comresearchgate.net
| Catalyst Precursor | Additive | Acrylate Yield (%) | TON |
| py-ImPyNi(II)Cl₂ (8a-8e) | None | up to 108 | - |
| py-ImPyNi(II)Cl₂ (8a-8e) | Monodentate Phosphines | up to 845 | 8 |
Table 1: Catalytic Activity of py-ImPyNi(II)Cl₂ Complexes in Acrylate Synthesis. mdpi.comresearchgate.net
Beyond nickel, palladium complexes of ImPy ligands have been developed as versatile precatalysts for cross-coupling reactions. nih.govrsc.org For example, [(NHC)Pd(cinnamyl)Cl] complexes with ImPy ligands are air- and moisture-stable and feature fast activation to the catalytically active monoligated Pd(0) species. nih.govrsc.org These catalysts have shown high reactivity in challenging C–NO₂ activation for the cross-coupling of nitroarenes. nih.govrsc.org
The versatility of the imidazo[1,5-a]pyridine scaffold extends to other metals and transformations. Rhodium(I) complexes of chiral imidazo[1,5-a]pyridine-oxazoline ligands are efficient catalysts for the highly enantioselective hydrosilylation of ketones. acs.org Additionally, copper(I), silver(I), and gold(I) complexes with chiral NHC ligands based on the imidazo[1,5-a]pyridin-3-ylidene skeleton have been synthesized and evaluated in asymmetric catalysis. acs.org The imidazo[1,5-a]pyridine framework can also coordinate with other transition metals such as cobalt and ruthenium. mdpi.comacs.org
Design of Polydentate Ligands Incorporating the Imidazo[1,5-a]pyridine Scaffold
The modularity of the imidazo[1,5-a]pyridine framework allows for the rational design of polydentate ligands, which can form more stable metal complexes due to the chelate effect and offer enhanced control over the catalytic environment. mdpi.com The development of such ligands has expanded the scope of catalytic transformations. mdpi.com
Bidentate (C,N) ligand systems are a common design, where a donor atom is tethered to the imidazo[1,5-a]pyridine core. A prime example is the pyridine-chelated ImPy ligand used in nickel-catalyzed acrylate synthesis, where a pyridine group is attached at the C(5) position of the ImPy scaffold. mdpi.comresearchgate.net This arrangement leads to the formation of a rigid six-membered chelate ring with the metal center. mdpi.comresearchgate.net Another approach involves attaching a picolyl group to the nitrogen atom of the ImPy ring. mdpi.comresearchgate.net
The synthesis of multidentate NHC ligands has been achieved through efficient three-component coupling reactions of substituted picolinaldehydes, amines, and formaldehyde, yielding imidazo[1,5-a]pyridinium ions that serve as precursors to these ligands. organic-chemistry.orgorganic-chemistry.org This methodology allows for the incorporation of diverse functionalities and the creation of bis- and tris-NHC ligands from polyamines. organic-chemistry.orgorganic-chemistry.org Such multidentate ligands are valuable for a variety of applications in catalysis. organic-chemistry.orgorganic-chemistry.org
Furthermore, the imidazo[1,5-a]pyridine structure itself can be used to create bridging ligands. For instance, a methylene group can be inserted to bridge two imidazo[1,5-a]pyridine molecules, forming bis-heteroarene products that can act as ligands for metals like copper. acs.orgnih.gov This demonstrates the potential for creating larger, more complex ligand architectures based on this versatile scaffold. The design of these polydentate ligands often focuses on creating specific bite angles and steric environments around the metal center to influence the selectivity and activity of the catalyst.
Q & A
Basic: What are the critical steps to synthesize Imidazo[1,5-a]pyridine-6-carbaldehyde with high purity?
Methodological Answer:
The synthesis typically involves cyclization reactions using precursors like imidazo[1,5-a]pyridine derivatives. Key steps include:
- Catalyst Selection : Use of acid catalysts (e.g., trifluoroacetic acid) to promote cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency and reduce byproducts .
- Purification : Column chromatography or recrystallization ensures high purity, validated by HRMS and NMR .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic aldehyde proton signals near δ 9.8–10.2 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular mass (e.g., [M+H]⁺ or [M−H]⁻ ions) with <5 ppm error .
- X-ray Crystallography : Provides unambiguous structural confirmation via bond lengths and angles .
Advanced: How can factorial design optimize reaction parameters for synthesizing this compound?
Methodological Answer:
Factorial design minimizes experimental trials while maximizing data output:
- Variable Selection : Key factors include temperature, solvent ratio, and catalyst loading .
- Statistical Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) .
- Response Surface Modeling : Predict optimal conditions (e.g., 80°C, 1:3 solvent ratio) to achieve >90% yield .
Advanced: What computational strategies predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models simulate reaction pathways (e.g., aldehyde group nucleophilic attack) .
- Transition State Analysis : Identify energy barriers for intermediates using software like Gaussian or ORCA .
- Machine Learning : Train models on existing reaction datasets to predict regioselectivity in functionalization reactions .
Advanced: How to resolve contradictions between theoretical and experimental data in reactivity studies?
Methodological Answer:
- Feedback Loops : Integrate experimental results (e.g., unexpected byproducts) into computational models to refine predictions .
- Mechanistic Re-evaluation : Use isotopic labeling (e.g., ¹³C-aldehyde) to trace reaction pathways and validate intermediates .
- Cross-Validation : Compare results with analogous compounds (e.g., imidazo[4,5-b]pyridines) to identify systemic errors .
Advanced: What mechanistic insights explain byproduct formation during synthesis?
Methodological Answer:
- Side-Reaction Pathways : Aldehyde oxidation or imidazole ring dimerization under basic conditions can generate byproducts .
- Kinetic Control : Lower reaction temperatures favor the desired product, while higher temperatures promote side reactions .
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Advanced: How to design derivatives of this compound for biological testing?
Methodological Answer:
- Functionalization Strategies :
- QSAR Modeling : Correlate structural features (e.g., logP, dipole moment) with bioactivity to prioritize targets .
Advanced: How to handle contradictory spectral data in structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Referencing : Combine NMR, HRMS, and X-ray data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .
- Dynamic NMR Studies : Analyze temperature-dependent shifts to confirm conformational flexibility .
- Crystallographic Refinement : Use software like SHELXL to resolve disordered structures in X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
